molecular formula C28H32O17 B12392597 Pedunculosumoside F CAS No. 1283600-08-7

Pedunculosumoside F

Cat. No.: B12392597
CAS No.: 1283600-08-7
M. Wt: 640.5 g/mol
InChI Key: VWMQUPAZXJVKFZ-KJBTZJKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Pedunculosumoside F, being a homoflavonoid glucoside, can undergo various chemical reactions typical of flavonoids and glycosides. These reactions include:

    Oxidation: Flavonoids can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert flavonoids to their corresponding dihydroflavonoids.

    Substitution: Glycosides can undergo substitution reactions where the glycosidic bond is cleaved and replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Pedunculosumoside F involves its interaction with cellular components leading to cytotoxic effects. Its analogs, however, have been shown to block HBsAg secretion in HBV-infected cells, suggesting a potential mechanism involving the inhibition of viral protein secretion .

Properties

CAS No.

1283600-08-7

Molecular Formula

C28H32O17

Molecular Weight

640.5 g/mol

IUPAC Name

5-hydroxy-3-(hydroxymethyl)-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C28H32O17/c29-6-11-19(34)18-13(33)4-10(41-27-24(39)22(37)20(35)16(7-30)44-27)5-15(18)42-26(11)9-1-2-14(12(32)3-9)43-28-25(40)23(38)21(36)17(8-31)45-28/h1-5,16-17,20-25,27-33,35-40H,6-8H2/t16-,17-,20-,21-,22+,23+,24-,25-,27-,28-/m1/s1

InChI Key

VWMQUPAZXJVKFZ-KJBTZJKUSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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